molecular formula C18H16F3N5O2S B2630923 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 771490-39-2

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2630923
CAS No.: 771490-39-2
M. Wt: 423.41
InChI Key: RRXXKKQJNUQZNS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound. This molecule comprises multiple functional groups, including a triazole ring, an amine group, a methoxy-substituted phenyl group, and an acetamide moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several key steps:

  • Formation of the 1,2,4-triazole ring: : Reacting 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide under reflux conditions yields a dithiocarbazate intermediate. This intermediate then cyclizes to form the triazole ring upon reaction with hydrazine hydrate.

  • Thioether formation: : Reacting the triazole derivative with an appropriate thiol reagent.

  • Amination and acetamide introduction: : Using specific conditions to introduce the amine and acetamide functional groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound would be scaled up using batch reactors. Conditions such as temperature, pressure, and reaction time would be optimized to ensure high yield and purity. Solvent selection and purification processes like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups such as the nitro group, if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings or triazole ring.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve room temperature to slightly elevated temperatures, with reaction times varying from a few hours to overnight.

Major Products Formed

Major products depend on the specific reactions, but can include sulfoxides, sulfones, or various substituted triazole derivatives.

Scientific Research Applications

This compound has wide-ranging applications in fields such as:

  • Chemistry: : Used as an intermediate for synthesizing more complex molecules.

  • Medicine: : Investigated for potential therapeutic effects due to its unique structure, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in the manufacture of certain polymers, coatings, or specialty chemicals.

Comparison with Similar Compounds

Comparing 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide with similar compounds:

  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: : The chloro-substituted version may have different reactivity or binding properties.

  • 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: : The methyl group may influence the compound's electronic properties and interaction with targets.

The uniqueness of the original compound lies in its methoxy and trifluoromethyl groups, which can significantly affect its biological activity and physical properties compared to its analogues.

There you go! Want to dig deeper into any of these sections or tackle another topic?

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-28-12-8-6-11(7-9-12)16-24-25-17(26(16)22)29-10-15(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXXKKQJNUQZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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